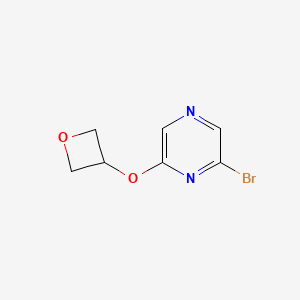

2-Bromo-6-(oxetan-3-yloxy)pyrazine

Description

Significance of Pyrazine (B50134) Derivatives in Contemporary Organic Chemistry

Pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a privileged scaffold in organic chemistry. researchgate.nettandfonline.combritannica.com Its derivatives are found in numerous natural products and are integral to a wide array of commercially significant compounds. researchgate.netnih.gov The pyrazine ring's electron-deficient nature influences its chemical reactivity and imparts specific electronic properties to its derivatives. mdpi.com In medicinal chemistry, the pyrazine nucleus is a key component in a variety of therapeutic agents, demonstrating a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.nettandfonline.commdpi.comnih.gov Furthermore, pyrazine derivatives serve as versatile intermediates in organic synthesis, readily participating in various chemical transformations to build more complex molecular architectures. researchgate.netnih.govslideshare.net

Strategic Importance of Halogenated Heterocycles in Synthetic Transformations

Halogenated heterocycles are fundamental building blocks in modern synthetic chemistry, prized for their role as versatile intermediates. sigmaaldrich.com The presence of a halogen atom, such as bromine, on a heterocyclic ring provides a reactive "handle" for a multitude of synthetic modifications. mdpi.commdpi.com These compounds are particularly crucial substrates for transition metal-catalyzed cross-coupling reactions, including the Suzuki, Stille, Heck, and Sonogashira reactions. rsc.orgresearchgate.netdntb.gov.ua Such reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, allowing for the controlled and efficient assembly of complex molecular structures. nih.govresearchgate.net The ability to selectively functionalize a heterocyclic core via its halogen substituent is a key strategy in the synthesis of pharmaceuticals, agrochemicals, and functional materials. researchgate.net The reactivity of the carbon-halogen bond generally follows the trend I > Br > Cl, making brominated heterocycles like 2-Bromo-6-(oxetan-3-yloxy)pyrazine highly valuable for synthetic diversification. nih.gov

The Oxetane (B1205548) Moiety: Structural Role and Chemical Versatility

The oxetane ring, a four-membered saturated heterocycle containing one oxygen atom, has gained significant traction in medicinal chemistry over the past two decades. nih.govacs.org This small, polar, and three-dimensional structural motif is increasingly incorporated into drug candidates to fine-tune their physicochemical properties. nih.govacs.orgnih.gov The oxetane moiety can serve as a non-classical isostere for commonly found functional groups like gem-dimethyl or carbonyl groups, often leading to improved biological and pharmacokinetic profiles. nih.govacs.org

Key advantages of incorporating an oxetane ring include:

Improved Aqueous Solubility: The polarity of the oxetane ring can enhance the solubility of a parent molecule. acs.orgacs.org

Metabolic Stability: It can block metabolically labile sites without the significant increase in lipophilicity associated with groups like gem-dimethyl. ethz.ch

Modulation of Basicity: The electron-withdrawing nature of the oxetane's oxygen atom can reduce the pKa of nearby amines. nih.gov

Enhanced Three-Dimensionality: Moving away from flat structures is a key goal in modern drug design to improve target selectivity and pharmacokinetic properties. nih.gov

Despite concerns about ring strain, 3-substituted and 3,3-disubstituted oxetanes generally exhibit good chemical stability under a range of synthetic and physiological conditions. ethz.chrsc.org

Table 1: Physicochemical Properties Influenced by the Oxetane Moiety

| Property | General Effect of Oxetane Incorporation | Rationale |

|---|---|---|

| Aqueous Solubility | Increase | Introduction of a polar, hydrogen bond-accepting group. acs.orgacs.org |

| Lipophilicity (LogD) | Decrease | Replacement of greasy hydrocarbon groups with a more polar moiety. acs.org |

| Metabolic Stability | Increase | Blocking of metabolically susceptible C-H bonds. ethz.ch |

| Molecular Conformation | Increased sp³ character / 3D shape | Introduction of a non-planar, rigid ring system. nih.gov |

| Basicity of Vicinal Amines | Decrease | Inductive electron-withdrawing effect of the oxetane oxygen. nih.gov |

Rationale for Investigating this compound: Current Knowledge Gaps and Research Aims

The rationale for investigating this compound stems from the strategic combination of its three core components. The molecule is designed to be a highly versatile building block for the synthesis of novel compounds, particularly for drug discovery programs.

Current Knowledge Gaps: While extensive research exists on pyrazine derivatives, halogenated heterocycles, and the oxetane moiety individually, there is a lack of specific published data on the compound this compound. Its synthesis, full physicochemical characterization, and reactivity profile in key synthetic transformations are not widely documented in scientific literature.

Primary Research Aims: The investigation into this compound would logically pursue the following objectives:

Efficient Synthesis: To develop and optimize a robust synthetic route to this compound, likely involving the nucleophilic aromatic substitution of a dihalopyrazine with 3-hydroxyoxetane.

Chemical Characterization: To fully characterize the compound using modern analytical techniques (NMR, MS, etc.) and to determine its key physicochemical properties (e.g., solubility, lipophilicity, crystal structure).

Exploration of Synthetic Utility: To systematically investigate its reactivity in a range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) at the C-2 bromo position. This would establish its utility as a scaffold for generating libraries of diverse pyrazine derivatives.

Application in Medicinal Chemistry: To synthesize a series of novel derivatives and evaluate their potential as bioactive agents, leveraging the combined benefits of the pyrazine core and the property-enhancing oxetane ring.

In essence, this compound represents a promising, yet underexplored, platform for the creation of novel chemical entities with tailored properties.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-(oxetan-3-yloxy)pyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c8-6-1-9-2-7(10-6)12-5-3-11-4-5/h1-2,5H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKBHAHZGKZKOMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)OC2=CN=CC(=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 6 Oxetan 3 Yloxy Pyrazine and Its Analogues

Precursor Synthesis and Functionalization Strategies

The successful synthesis of the target compound hinges on the efficient preparation of its two main building blocks: a suitably functionalized bromo-pyrazine core and an oxetan-3-ol (B104164) derivative.

Synthesis of Bromo-Pyrazine Core Structures

The pyrazine (B50134) core, an electron-deficient aromatic heterocycle, requires halogenation to introduce the necessary reactive sites for subsequent coupling reactions. Dihalo-substituted pyrazines, such as 2,6-dibromopyrazine (B1357810) or 2-bromo-6-chloropyrazine (B1287920), are common and versatile starting materials. acs.orgsigmaaldrich.com

The synthesis of these precursors can be accomplished through various halogenation methods. For instance, 2-amino-6-chloropyrazine (B134898) can undergo bromination as part of a multi-step sequence to yield a bromo-chloro-pyrazine derivative. google.com One documented scalable process starts from 3-aminopyrazine-2-carboxylate, involving chlorination followed by a diazotization-bromination sequence. google.com Another approach involves the direct halogen exchange of existing halopyrazines; for example, 2,6-dichloropyridine (B45657) can be converted to 2,6-dibromopyridine (B144722) by refluxing with a bromide source, a method that could be adapted for pyrazine systems. google.com

The choice of a specific dihalopyrazine, such as 2-bromo-6-chloropyrazine, offers a strategic advantage. sigmaaldrich.com The differential reactivity between the C-Br and C-Cl bonds allows for selective substitution, where the bromo group typically acts as a better leaving group in nucleophilic aromatic substitution reactions. This allows the chloro group to be retained for further chemical modification if desired.

Preparation of Oxetan-3-ol Derivatives

Oxetan-3-ol is a crucial building block that imparts unique physicochemical properties to the final molecule, such as improved solubility and metabolic stability. atlantis-press.comresearchgate.net Several synthetic routes to oxetan-3-ol and its derivatives have been established.

A widely reported and concise method begins with the readily available starting material, epichlorohydrin (B41342) (also known as epoxy chloropropane). atlantis-press.comresearchgate.net This multi-step synthesis involves the opening of the epoxide ring, protection of the resulting hydroxyl group, base-mediated intramolecular cyclization to form the oxetane (B1205548) ring, and a final deprotection step to yield oxetan-3-ol. atlantis-press.com

A summary of a typical four-step synthesis from epichlorohydrin is detailed below:

| Step | Transformation | Typical Reagents & Conditions | Yield (%) |

| 1 | Epoxide Ring Opening | Acetic acid, Iron(III) chloride (cat.), 70°C | 90 |

| 2 | Hydroxyl Protection | Ethyl vinyl ether, p-TsOH, 35°C | - |

| 3 | Cyclization | Sodium hydroxide, Water, 110°C | - |

| 4 | Deprotection | p-TsOH, Methanol, 15-18°C | 30 |

| Overall | ~38.75 |

Table based on data from a modified approach for synthesizing oxetan-3-ol. atlantis-press.com

An alternative, more direct approach involves the gold-catalyzed oxidative cyclization of propargylic alcohols. nih.gov This method can produce oxetan-3-ones in a single step, which can then be readily reduced to the desired oxetan-3-ol. nih.gov This route is notable for its efficiency and use of readily available starting materials under mild conditions. nih.gov

Formation of the Pyrazinyloxy-Oxetane Linkage

The critical step in the synthesis of 2-bromo-6-(oxetan-3-yloxy)pyrazine is the formation of the ether bond between the bromo-pyrazine core and oxetan-3-ol. This is typically achieved through a nucleophilic aromatic substitution (SNA_r_) reaction.

Nucleophilic Aromatic Substitution Approaches

The electron-deficient nature of the pyrazine ring makes it highly susceptible to attack by nucleophiles. In this key reaction, the alkoxide, formed by deprotonating oxetan-3-ol, acts as the nucleophile. It attacks one of the halogenated carbon atoms on the pyrazine ring, displacing the halide leaving group to form the desired aryl ether linkage. This reaction is analogous to the well-established Williamson ether synthesis, but it occurs on an electron-poor aromatic system instead of an aliphatic one. wikipedia.orgmasterorganicchemistry.com

The reaction proceeds via a two-step addition-elimination mechanism. The nucleophilic alkoxide first adds to the pyrazine ring, forming a negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily broken in this step. In the second step, the leaving group (typically bromide) is eliminated, and the aromaticity of the pyrazine ring is restored. The presence of the two nitrogen atoms in the pyrazine ring helps to stabilize the negative charge of the Meisenheimer intermediate, facilitating the reaction.

Optimization of Etherification Reactions

The efficiency of the S_N_Ar etherification is highly dependent on the reaction conditions. Careful optimization of parameters such as the base, solvent, and temperature is crucial for maximizing the yield and minimizing side reactions. masterorganicchemistry.com

Base: A suitable base is required to deprotonate the hydroxyl group of oxetan-3-ol, generating the reactive alkoxide nucleophile. Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), and potassium tert-butoxide (t-BuOK). The choice of base can influence the reaction rate and selectivity. For instance, NaH is a strong, non-nucleophilic base that effectively generates the alkoxide in aprotic solvents. masterorganicchemistry.com

Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and tetrahydrofuran (B95107) (THF) are typically employed. masterorganicchemistry.com These solvents are effective at solvating the cation of the alkoxide salt while not strongly solvating the nucleophilic anion, thus enhancing its reactivity.

Temperature: The reaction temperature can vary. While some S_N_Ar reactions on highly activated systems can proceed at room temperature, heating is often required to achieve a reasonable reaction rate, particularly with less reactive substrates. georgiasouthern.edu Temperatures may range from room temperature to elevated temperatures, such as 180°C in some cases. georgiasouthern.edu

Leaving Group: The choice of halogen on the pyrazine ring is also a key factor. Bromide is a better leaving group than chloride, meaning that the C-Br bond is more readily broken. Therefore, in a 2-bromo-6-chloropyrazine substrate, the substitution will preferentially occur at the 2-position, displacing the bromide.

| Parameter | Common Choices | Rationale |

| Substrate | 2,6-Dibromopyrazine or 2-Bromo-6-chloropyrazine | Provides a good leaving group (Br) on an activated pyrazine ring. |

| Nucleophile | Oxetan-3-ol | Provides the oxetanyloxy moiety. |

| Base | NaH, K₂CO₃, t-BuOK | Deprotonates oxetan-3-ol to form the reactive alkoxide. |

| Solvent | DMF, DMSO, THF | Polar aprotic solvents enhance nucleophilicity. |

| Temperature | Room Temperature to 180°C | Controls reaction rate; optimized based on substrate reactivity. |

Multi-Component and Convergent Synthetic Pathways

This convergent strategy offers several advantages over a linear synthesis where modifications are made sequentially on a single starting molecule. Key benefits include:

Flexibility: It allows for the easy creation of analogues by simply substituting different pyrazine cores or oxetane derivatives in the final coupling step. This modularity is highly valuable for structure-activity relationship (SAR) studies in drug discovery.

The [X+Y] coupling of the pyrazine halide (X) and the oxetan-3-ol (Y) is the cornerstone of this convergent approach, providing an efficient and adaptable route to the target molecule and a diverse library of related compounds.

Green Chemistry Considerations in Synthesis

The principles of green chemistry are pivotal in modern organic synthesis to minimize environmental impact. primescholars.com These principles are highly relevant to the synthesis of this compound and its analogues, particularly in the areas of solvent selection, catalysis, atom economy, and waste minimization.

Solvent Selection and Catalytic Methods

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional SNAr reactions often employ polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP). While effective, these solvents have toxicity concerns and are difficult to recycle. ingentaconnect.com Green chemistry encourages the use of more benign alternatives.

Recent research has demonstrated the utility of greener solvents for SNAr reactions on nitrogen-containing heterocycles. For instance, deep eutectic solvents (DESs) have been used as both solvents and catalysts for the preparation of pyrazine derivatives. acs.orgacs.org These solvents are often biodegradable, have low toxicity, and are prepared from inexpensive and renewable components. acs.org For the synthesis of pyrazinamide (B1679903) derivatives, tert-amyl alcohol has been identified as a greener solvent option that provides high yields. nih.gov The use of water as a solvent for SNAr reactions, sometimes with the aid of a phase-transfer catalyst or a surfactant, represents another sustainable approach.

Catalytic methods are preferred over stoichiometric reagents as they reduce waste and can lead to more efficient reactions. In the context of synthesizing alkoxypyrazines, the key C-O bond formation can be catalyzed by various systems. While the SNAr reaction itself is often base-mediated rather than truly catalytic in the traditional sense, the choice of base and the potential for phase-transfer catalysis can significantly impact the reaction's efficiency and greenness. For related transformations, such as the synthesis of substituted pyrazines via dehydrogenative coupling, earth-abundant metal catalysts like manganese have been employed, offering a more sustainable alternative to precious metal catalysts. nih.govacs.org The development of magnetically recoverable catalysts also presents an opportunity for greener processing, as the catalyst can be easily separated and reused. rsc.org

Table 1: Comparison of Solvents for Nucleophilic Aromatic Substitution on Heterocycles

| Solvent | Greenness Attributes | Typical Reaction Conditions | Potential for this compound Synthesis |

| Dimethylformamide (DMF) | Effective for SNAr | Often requires elevated temperatures | High, but less environmentally favorable |

| Dimethyl Sulfoxide (DMSO) | High boiling point, good solvating power | Can facilitate reactions at lower temperatures | High, but has work-up and toxicity issues |

| tert-Amyl Alcohol | Greener alternative to traditional polar aprotics | Used in enzymatic synthesis of pyrazinamides at 45°C nih.gov | Potentially applicable, offering a greener profile |

| Deep Eutectic Solvents (DESs) | Biodegradable, low toxicity, renewable | Can act as both solvent and catalyst acs.org | Promising green alternative, though specific applicability needs investigation |

| Water | Safest and most environmentally benign solvent | Often requires phase-transfer catalysts or surfactants | Highly desirable, but solubility of reactants may be a challenge |

Atom Economy and Waste Minimization

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. primescholars.com Reactions with high atom economy generate less waste.

The synthesis of this compound via the SNAr reaction of 2,6-dibromopyrazine and oxetan-3-ol with a base like sodium hydride would have the following stoichiometry:

C4H2Br2N2 + C3H6O2 + NaH → C7H7BrN2O + NaBr + H2

In this case, the byproducts are sodium bromide and hydrogen gas. While the atom economy is not 100%, it is relatively high for a substitution reaction. To further improve the sustainability profile, the choice of a base that generates a benign byproduct is crucial. For example, using a carbonate base would produce water and carbon dioxide, which are less problematic than other potential byproducts.

Waste minimization also involves reducing the use of auxiliary substances like solvents and separation agents. primescholars.com The use of catalytic systems and flow chemistry can contribute significantly to waste reduction by improving selectivity and simplifying purification processes.

Flow Chemistry and Automation in Synthetic Development

Flow chemistry, or continuous flow processing, has emerged as a powerful technology in chemical synthesis, offering advantages in terms of safety, scalability, and process control. mdpi.comgalchimia.com The application of flow chemistry to the synthesis of heterocyclic compounds, including pyrazines and their analogues, is a growing area of research.

For the synthesis of this compound, a flow process could involve pumping a solution of 2,6-dibromopyrazine and oxetan-3-ol with a suitable base through a heated reactor coil. The precise control over reaction temperature, pressure, and residence time in a flow reactor can lead to higher yields, better selectivity, and reduced reaction times compared to batch processing. This is particularly advantageous for SNAr reactions, which may require elevated temperatures. youtube.com

A study on the synthesis of pyrazinamide derivatives demonstrated the successful use of a continuous-flow system with an immobilized enzyme catalyst. nih.gov This approach not only improved efficiency but also facilitated catalyst recycling, aligning with green chemistry principles. For the synthesis of pyrazoles, a two-stage flow process has been developed, showcasing the potential for multi-step syntheses in a continuous manner. galchimia.com

Automation is often integrated with flow chemistry systems, allowing for high-throughput screening of reaction conditions and rapid optimization. Automated liquid handling systems can precisely control the flow rates of reactants and catalysts, while online analytical techniques can monitor the reaction progress in real-time. researchgate.net This automated approach can accelerate the development of efficient and sustainable synthetic routes for compounds like this compound.

Table 2: Potential Advantages of Flow Chemistry for the Synthesis of this compound

| Feature | Advantage in Flow Chemistry | Relevance to Synthesis |

| Heat Transfer | Superior heat exchange due to high surface-area-to-volume ratio | Allows for precise temperature control, crucial for selective SNAr reactions and minimizing side products. |

| Mass Transfer | Efficient mixing of reactants | Ensures homogeneity and can accelerate reaction rates. |

| Safety | Small reactor volumes minimize the risk associated with hazardous reagents or exothermic reactions | Important when working with reactive intermediates or at elevated temperatures and pressures. |

| Scalability | Production can be scaled up by running the system for longer periods or by parallelization | Facilitates the transition from laboratory-scale synthesis to industrial production. |

| Automation | Enables high-throughput optimization and process control | Accelerates the discovery of optimal reaction conditions for yield and purity. researchgate.net |

Chemical Reactivity and Transformational Chemistry of 2 Bromo 6 Oxetan 3 Yloxy Pyrazine

Nucleophilic Displacement at the Pyrazine (B50134) Core

Reactivity with Oxygen, Nitrogen, and Sulfur Nucleophiles

The bromine atom at the C2 position of the pyrazine ring is the primary site for nucleophilic substitution, most notably through palladium-catalyzed cross-coupling reactions. This C-Br bond is activated by the electron-withdrawing nature of the pyrazine nitrogens, making it a versatile handle for introducing a variety of functional groups.

Nitrogen Nucleophiles: The introduction of nitrogen-based substituents is commonly achieved via the Buchwald-Hartwig amination. wikipedia.org This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling the aryl bromide with a wide range of primary and secondary amines, including ammonia (B1221849) equivalents. wikipedia.orgorganic-chemistry.org The reaction is known for its high functional group tolerance and can be applied to complex substrates like 2-bromopyridines, which are structurally analogous to the pyrazine core of the target molecule. researchgate.net The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions. wikipedia.orgresearchgate.net For instance, sterically hindered phosphine (B1218219) ligands have proven effective in promoting the coupling of various amines with aryl halides. wikipedia.org

Oxygen and Sulfur Nucleophiles: Analogous to the Buchwald-Hartwig amination, palladium-catalyzed cross-coupling reactions can be employed to form C-O and C-S bonds. The coupling with alcohols (for C-O bond formation) and thiols (for C-S bond formation) provides access to the corresponding ethers and thioethers. These reactions typically require a palladium catalyst, a suitable ligand, and a base to proceed efficiently. The reactivity of the C-Br bond in 2-bromo-6-(oxolan-3-yl)pyrazine, a similar compound, with alkoxides and thiols highlights the feasibility of these transformations.

| Nucleophile Type | Reaction | Typical Reagents & Conditions | Product |

|---|---|---|---|

| Nitrogen (e.g., R₂NH) | Buchwald-Hartwig Amination | Pd catalyst (e.g., Pd₂(dba)₃), Phosphine Ligand (e.g., XPhos, BINAP), Base (e.g., NaOtBu, Cs₂CO₃), Toluene, Heat. researchgate.netnih.gov | 2-(Dialkylamino)-6-(oxetan-3-yloxy)pyrazine |

| Oxygen (e.g., ROH) | Buchwald-Hartwig-Type C-O Coupling | Pd catalyst, Ligand, Base (e.g., K₃PO₄), Solvent (e.g., Toluene, Dioxane), Heat. | 2-(Alkoxy)-6-(oxetan-3-yloxy)pyrazine |

| Sulfur (e.g., RSH) | Buchwald-Hartwig-Type C-S Coupling | Pd catalyst, Ligand, Base (e.g., K₂CO₃), Solvent (e.g., DMF), Heat. | 2-(Alkylthio)-6-(oxetan-3-yloxy)pyrazine |

Reactivity of the Oxetane-3-yloxy Substituent

The oxetane (B1205548) ring and the ether linkage introduce another dimension to the molecule's reactivity, distinct from the pyrazine core.

Oxetane Ring-Opening Reactions

The oxetane moiety is a four-membered cyclic ether characterized by significant ring strain (approximately 25.5 kcal/mol), which is comparable to that of an epoxide. nih.gov This inherent strain makes the oxetane susceptible to ring-opening reactions, which can be initiated by various reagents, most commonly Lewis acids or strong nucleophiles. beilstein-journals.orgresearchgate.net

Under acidic or Lewis acid-catalyzed conditions, the ether oxygen of the oxetane ring is protonated or coordinated, which activates the ring towards nucleophilic attack. beilstein-journals.orgmagtech.com.cn The regioselectivity of the ring-opening of such unsymmetrically substituted oxetanes is governed by both steric and electronic effects. magtech.com.cn Nucleophilic attack can occur at either of the two methylene (B1212753) carbons of the oxetane ring. In the presence of acids, attack by weak nucleophiles often occurs at the more substituted carbon atom (C3 in this case), proceeding through a more carbocation-like transition state. magtech.com.cn Conversely, strong nucleophiles under basic or neutral conditions typically attack the less sterically hindered carbon atom. magtech.com.cn The products of such reactions would be 1,3-diols or their derivatives, where the pyrazine-oxy group remains attached to the central carbon of the resulting propane (B168953) chain.

Stability and Reactivity of the Ether Linkage

The ether bond connecting the oxetane ring to the pyrazine core (an aryl-alkyl ether linkage) is generally stable under neutral, basic, and mild acidic conditions, as well as under the conditions typically employed for palladium-catalyzed cross-coupling reactions at the C-Br position. The incorporation of oxetane moieties into molecules is often associated with increased metabolic stability, which suggests a general robustness of the substituent, including its ether linkage. researchgate.net

However, this ether bond is not completely inert. Cleavage could potentially occur under harsh acidic conditions that might protonate the pyrazine nitrogen atoms, thereby further activating the C6 position towards nucleophilic attack, or under strongly reducing conditions. Nonetheless, for most synthetic transformations, the ether linkage is expected to remain intact. Research on the functionalization of 3-aryloxetan-3-ols has shown that reactions can be performed chemoselectively at other positions without cleaving the ether linkage or opening the oxetane ring. beilstein-journals.org

Regioselectivity and Chemoselectivity in Complex Transformations

The presence of multiple reactive sites—the C-Br bond, the pyrazine nitrogen atoms, and the oxetane ring—makes the study of selectivity in reactions of 2-Bromo-6-(oxetan-3-yloxy)pyrazine particularly important.

Chemoselectivity: In many common synthetic operations, high chemoselectivity can be achieved. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, are highly selective for the carbon-bromine bond. organic-chemistry.orgresearchgate.net The catalyst system can be tuned to react exclusively at the C-Br site without affecting the ether linkage or the oxetane ring. nih.gov This allows for the selective elaboration of the pyrazine core while preserving the oxetane moiety. This high degree of chemoselectivity is fundamental to the use of this compound as a building block in medicinal chemistry.

Regioselectivity: Regioselectivity becomes a key consideration in two main scenarios: reactions on the pyrazine ring if it were polysubstituted, and ring-opening of the oxetane. For the latter, as discussed previously, the choice of reaction conditions (acidic vs. basic) and the nature of the nucleophile dictate which of the oxetane's C-O bonds will cleave. magtech.com.cn In transformations involving the pyrazine ring, such as a potential second substitution, the directing effects of the existing oxetanyloxy group and the ring nitrogens would control the position of the incoming group. For example, in Suzuki-Miyaura reactions involving polyhalogenated pyridines, the reaction site is often determined by a combination of electronic effects and the potential for the catalyst to chelate with existing substituents, demonstrating that high regioselectivity can be achieved. beilstein-journals.orgnih.gov

| Transformation | Reactive Sites | Selective Outcome | Controlling Factors |

|---|---|---|---|

| Pd-Catalyzed Cross-Coupling | C-Br bond, Oxetane ring, Ether linkage | Reaction at C-Br bond | High affinity of Pd(0) for oxidative addition to aryl halides. nih.gov |

| Acid-Catalyzed Oxetane Opening | Oxetane C-O bonds | Cleavage at C3-O or CH₂-O | Nature of the acid and nucleophile; electronic vs. steric control. magtech.com.cn |

Advanced Spectroscopic and Structural Characterization of 2 Bromo 6 Oxetan 3 Yloxy Pyrazine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

1D (¹H, ¹³C, ¹⁵N) and 2D NMR Techniques for Connectivity and Assignment

No experimental ¹H, ¹³C, or ¹⁵N NMR data for 2-Bromo-6-(oxetan-3-yloxy)pyrazine, including chemical shifts, coupling constants, and signal multiplicities, were found in the searched literature. Consequently, an analysis of the connectivity and assignment of the protons and carbons in the molecule cannot be provided.

Advanced NMR Methods for Conformational Analysis (e.g., NOESY, ROESY)

Information regarding the use of advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) to determine the through-space correlations and conformational preferences of this compound is not available.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Studies

While the molecular formula of this compound is established as C₇H₇BrN₂O₂, no high-resolution mass spectrometry data confirming this formula or detailing the compound's fragmentation patterns under mass spectrometric analysis could be located.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Molecular Dynamics

No Fourier-transform infrared (FTIR) or Raman spectra for this compound have been published. Therefore, an analysis of the vibrational modes corresponding to its functional groups (C-Br, C=N, C-O, etc.) and their molecular dynamics is not possible.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophoric Properties

There is no available UV-Vis spectroscopic data for this compound. As a result, its electronic absorption properties, including the wavelengths of maximum absorption (λmax) and molar absorptivity values, which provide insight into its chromophoric system and electronic transitions, cannot be discussed.

X-ray Crystallography for Solid-State Structure, Stereochemistry, and Intermolecular Interactions

A search for crystallographic data did not yield any results for this compound. Consequently, information on its solid-state structure, including bond lengths, bond angles, torsional angles, and details of its intermolecular interactions in the crystalline form, is not available.

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Assignment (if chiral derivatives are studied)

A comprehensive review of scientific literature and chemical databases indicates that specific experimental or computational studies on the chiroptical properties of this compound have not been reported to date. The oxetane (B1205548) ring, when substituted at the 3-position with a group other than another oxetanyl group, introduces a stereocenter into the molecule. Consequently, this compound is a chiral compound that exists as a pair of enantiomers, (R)- and (S)-2-Bromo-6-(oxetan-3-yloxy)pyrazine. However, without published research, a detailed analysis based on experimental data from Electronic Circular Dichroism (ECD) or Vibrational Circular Dichroism (VCD) is not possible.

Chiroptical spectroscopic methods are powerful tools for the non-destructive determination of the absolute configuration of chiral molecules in solution.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Vis region. The resulting spectrum is highly sensitive to the three-dimensional arrangement of chromophores within the molecule. For a chiral derivative of this compound, the bromopyrazine moiety acts as the primary chromophore. The spatial orientation of the chiral oxetane substituent relative to the pyrazine (B50134) ring would induce characteristic Cotton effects in the ECD spectrum. Theoretical calculations, typically using Time-Dependent Density Functional Theory (TD-DFT), would be essential to correlate the predicted spectra of the (R) and (S) enantiomers with an experimental spectrum, thereby allowing for an unambiguous assignment of the absolute configuration. Studies on other pyrazine-containing chiral molecules have successfully utilized ECD for stereochemical elucidation. nih.gov

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light, providing information about the stereochemistry based on molecular vibrations. A VCD spectrum contains a wealth of structural information, as many vibrational modes across the mid-infrared range can be stereosensitive. For a molecule like this compound, VCD could be particularly useful. The vibrations associated with the chiral oxetane ring, such as C-O and C-H stretching and bending modes, would be expected to show distinct VCD signals. nih.gov The coupling between the vibrations of the stereocenter and the rest of the molecule would give rise to a unique VCD fingerprint for each enantiomer. As with ECD, quantum chemical calculations are required to simulate the VCD spectra of the enantiomers to compare with experimental data for a definitive stereochemical assignment.

Given the absence of specific studies on this compound, the following table is presented for illustrative purposes to demonstrate how data would be structured if such research were available. The values are hypothetical and intended to represent the type of data obtained from ECD and VCD experiments.

Hypothetical Chiroptical Data for (S)-2-Bromo-6-(oxetan-3-yloxy)pyrazine

| Spectroscopic Method | Wavelength/Wavenumber | Molar Ellipticity (deg·cm²·dmol⁻¹) / Differential Absorbance (ΔA) |

|---|---|---|

| ECD | 230 nm | +15.2 |

| ECD | 275 nm | -8.5 |

| VCD | 1100 cm⁻¹ | +2.1 x 10⁻⁵ |

Note: The data in this table is purely hypothetical and for illustrative purposes only. No experimental data has been published.

The application of chiroptical spectroscopy, in conjunction with computational chemistry, remains a powerful and necessary approach for the future stereochemical characterization of chiral derivatives of this compound and related compounds.

Computational and Theoretical Investigations of 2 Bromo 6 Oxetan 3 Yloxy Pyrazine

Quantum Chemical Calculations (DFT) for Electronic Structure, Geometry, and Reactivity Descriptors

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. By approximating the electron density, DFT calculations can provide accurate descriptions of molecular geometry and a host of reactivity descriptors. For a molecule like 2-Bromo-6-(oxetan-3-yloxy)pyrazine, a common approach would involve geometry optimization and frequency calculations using a functional such as B3LYP with a basis set like 6-311++G(d,p), which provides a good balance of accuracy and computational cost.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive species.

The analysis of the HOMO and LUMO energy levels can reveal the most probable sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazine (B50134) ring and the oxygen atom of the oxetane (B1205548) ether linkage, indicating these as likely sites for electrophilic attack. Conversely, the LUMO would likely be distributed over the pyrazine ring, particularly near the electron-withdrawing bromine atom, marking this region as susceptible to nucleophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -1.23 |

| HOMO-LUMO Gap | 5.62 |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map is colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). Green represents areas with a neutral potential.

For this compound, the MEP surface would likely show the most negative potential (red) around the nitrogen atoms of the pyrazine ring and the oxygen atom of the oxetanyloxy group, confirming these as the primary sites for electrophilic interaction. The regions around the hydrogen atoms and the bromine atom would exhibit a more positive potential (blue), suggesting their susceptibility to nucleophilic attack. This analysis complements the FMO findings and provides a more holistic view of the molecule's reactivity.

Table 2: Illustrative Molecular Electrostatic Potential Values at Key Atomic Sites of this compound

| Atomic Site | MEP Value (kcal/mol) |

| N1 (Pyrazine) | -35.2 |

| N4 (Pyrazine) | -33.8 |

| O (Oxetane) | -28.5 |

| Br | +15.7 |

| H (Pyrazine) | +20.1 |

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure of a molecule is crucial to its function and reactivity. This compound possesses conformational flexibility primarily around the C-O-C bonds linking the pyrazine and oxetane rings. A conformational analysis would involve systematically rotating these bonds and calculating the energy of each resulting conformer to map the potential energy surface (PES).

This analysis helps identify the most stable conformer(s) (global and local minima on the PES) and the energy barriers between them (transition states). The lowest energy conformer is the most populated at equilibrium and is generally the one considered for further reactivity and spectroscopic studies. The results of such an analysis would provide critical information on the preferred spatial arrangement of the oxetanyloxy substituent relative to the pyrazine ring, which can influence intermolecular interactions in a biological or material context.

Table 3: Illustrative Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 178.5° | 0.00 |

| 2 (Local Minimum) | -65.2° | 1.85 |

| 3 (Transition State) | 0.0° | 4.50 |

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods can predict various spectroscopic properties, which can be invaluable for interpreting experimental spectra and confirming molecular structures.

Computational NMR Chemical Shift and Coupling Constant Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method within DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. These predicted shifts, when compared to experimental data, can help assign the signals in the NMR spectrum to specific atoms in the molecule. Similarly, spin-spin coupling constants can be calculated to further aid in structural confirmation.

For this compound, the predicted chemical shifts would be influenced by the electronic environment of each nucleus. For instance, the protons on the pyrazine ring would be expected to appear in the aromatic region, with their exact shifts influenced by the bromine and oxetanyloxy substituents. The protons of the oxetane ring would have characteristic shifts in the aliphatic region.

Table 4: Illustrative Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |

| C2 | - | - | 145.2 | 144.8 |

| C3 | 8.12 | 8.08 | 118.9 | 118.5 |

| C5 | 8.25 | 8.21 | 140.1 | 139.7 |

| C6 | - | - | 160.5 | 160.1 |

| Oxetane-CH | 5.20 | 5.15 | 75.3 | 74.9 |

| Oxetane-CH₂ | 4.85 | 4.80 | 68.1 | 67.7 |

Vibrational Frequency Calculations and Spectral Assignment

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. q-chem.com Computational frequency calculations can predict the vibrational frequencies and their corresponding IR intensities and Raman activities. q-chem.com These theoretical spectra can be compared with experimental spectra to assign the observed absorption bands to specific molecular vibrations. It is common practice to scale the calculated frequencies by an empirical factor to better match the experimental values, accounting for anharmonicity and other systematic errors in the calculations. bentham.co.uk

For this compound, the calculated vibrational spectrum would exhibit characteristic peaks for the pyrazine ring stretching and bending modes, C-Br stretching, C-O-C ether stretching, and the vibrations of the oxetane ring. This detailed assignment is crucial for understanding the molecule's structural dynamics.

Table 5: Illustrative Calculated and Experimental Vibrational Frequencies (cm⁻¹) for Key Modes of this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| Pyrazine Ring Stretch | 1585 | 1522 | 1520 |

| C-H Stretch (Pyrazine) | 3150 | 3024 | 3025 |

| C-O-C Stretch (Ether) | 1245 | 1195 | 1193 |

| C-Br Stretch | 680 | 653 | 655 |

| Oxetane Ring Puckering | 980 | 941 | 940 |

Reaction Mechanism Elucidation and Transition State Modeling for Key Transformations

The study of chemical reactions involving this compound, such as nucleophilic aromatic substitution at the bromine-substituted carbon, would heavily rely on quantum chemical calculations to map out the potential energy surface.

Methodology: Researchers would employ methods like Density Functional Theory (DFT) to model the reaction pathways. These calculations are crucial for identifying the structures of reactants, products, and, most importantly, the high-energy transition states that govern the reaction rate. The process involves:

Geometry Optimization: Finding the lowest energy structure for all species involved in the reaction.

Transition State Searching: Locating the first-order saddle point on the potential energy surface that connects reactants and products. Techniques such as the Synchronous Transit-Guided Quasi-Newton (STQN) method (e.g., QST2 or QST3 in Gaussian software) are commonly used. youtube.com

Frequency Analysis: Performing vibrational frequency calculations to confirm the nature of the stationary points. A stable molecule (reactant or product) will have all real (positive) vibrational frequencies, while a true transition state is characterized by exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. ucsb.edu

For a key transformation like a substitution reaction, these models would provide critical data on the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. By comparing the energies of different potential pathways, chemists can predict the most likely reaction mechanism. For instance, modeling would help determine whether a substitution reaction proceeds through a concerted mechanism or a stepwise pathway involving a Meisenheimer complex intermediate. While specific data for the target compound is unavailable, studies on other substituted pyrazines and heterocycles serve as a guide for the application of these computational tools. nih.govnih.gov

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful tool for understanding how a molecule like this compound behaves in a solution and interacts with its environment over time. These simulations model the atomic-level movements and forces within a system.

Methodology: An MD simulation would involve placing a model of the pyrazine derivative into a simulated box filled with solvent molecules (e.g., water, DMSO). The simulation then calculates the trajectory of every atom over a period of time by solving Newton's equations of motion. This provides insights into:

Solvation Structure: How solvent molecules arrange themselves around the solute molecule. This is critical for understanding solubility and the influence of the solvent on reactivity. Studies on other heteroaromatic drugs in various solvents demonstrate how hydrogen bonding and other intermolecular forces dictate this structure. rsc.org

Transport Properties: MD can be used to predict macroscopic properties like diffusion coefficients, which are fundamental to understanding how the molecule moves within a medium. researchgate.net

The results from MD simulations provide a dynamic picture that complements the static information obtained from quantum chemical calculations, offering a more complete understanding of the molecule's behavior in a realistic chemical environment.

Applications and Strategic Utility of 2 Bromo 6 Oxetan 3 Yloxy Pyrazine in Chemical Sciences

A Versatile Synthetic Building Block

The true power of 2-Bromo-6-(oxetan-3-yloxy)pyrazine lies in its capacity to serve as a versatile and highly adaptable building block in organic synthesis. The presence of a bromine atom on the electron-deficient pyrazine (B50134) ring provides a reactive handle for a wide array of transformations, most notably cross-coupling reactions. This allows for the strategic introduction of diverse molecular fragments, paving the way for the construction of complex molecular architectures.

Precursor for Advanced Heterocyclic Scaffolds and Complex Molecules

The pyrazine core is a privileged scaffold in medicinal chemistry and materials science, and this compound serves as an excellent starting point for the elaboration of this core. The bromine atom can be readily displaced or engaged in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions enable the formation of new carbon-carbon and carbon-nitrogen bonds, facilitating the synthesis of more intricate heterocyclic systems.

For instance, the Suzuki coupling of this compound with a variety of boronic acids and esters can introduce aryl, heteroaryl, or alkyl groups at the 2-position of the pyrazine ring. This modular approach is invaluable for creating libraries of compounds with tailored electronic and steric properties. The resulting substituted pyrazine derivatives can serve as key intermediates in the synthesis of biologically active molecules or as core components of functional materials.

The oxetane (B1205548) ring, while seemingly a spectator, imparts valuable properties to the molecule. Its strained four-membered ether structure can enhance aqueous solubility and introduce a three-dimensional character to the resulting molecules, which is often a desirable trait in drug discovery to improve pharmacokinetic profiles.

Strategies for Diversification and Library Synthesis

The concept of diversity-oriented synthesis (DOS) aims to generate structurally diverse small molecules to explore new areas of chemical space and identify novel biological probes or drug leads. This compound is an ideal scaffold for DOS strategies. Its well-defined reactive site allows for a divergent synthetic approach where a common intermediate is transformed into a multitude of structurally distinct products.

By employing a range of coupling partners in reactions with the bromo-pyrazine core, a large and diverse library of compounds can be rapidly assembled. This parallel synthesis approach is highly efficient for generating a multitude of analogs for structure-activity relationship (SAR) studies. The ability to systematically modify the substituent at the 2-position, while retaining the oxetanyloxy group, allows for a focused exploration of the chemical space around the pyrazine scaffold.

Applications in Materials Science and Supramolecular Chemistry

Incorporation into Functional Polymers and Frameworks

The ability to undergo polymerization or be incorporated as a monomeric unit into larger polymeric structures is a key aspect of functional materials development. The bromo-functionality of this compound can be exploited for the synthesis of conjugated polymers through cross-coupling polymerization techniques. These polymers, featuring the pyrazine unit in their backbone, can exhibit interesting electronic and photophysical properties.

Furthermore, the nitrogen atoms in the pyrazine ring can act as ligands for the construction of metal-organic frameworks (MOFs) or coordination polymers. The precise geometry and electronic nature of the pyrazine ring, along with the appended oxetane group, can influence the resulting framework's topology, porosity, and ultimately, its functional properties, such as gas storage or catalysis.

Design of Optical and Electronic Materials

Pyrazine-containing compounds are known to play a role in the development of optical and electronic materials due to their electron-accepting nature. By strategically coupling this compound with electron-donating moieties, donor-acceptor type chromophores can be synthesized. These materials can exhibit interesting photophysical properties, including fluorescence and non-linear optical activity. The oxetane group can also influence the solid-state packing of these materials, which is a critical factor for their performance in electronic devices. The potential to fine-tune the electronic properties through substitution at the bromine position makes this compound a versatile platform for the rational design of new organic electronic materials.

Development of Chemical Probes and Sensors

The development of chemical probes and sensors is crucial for understanding complex biological processes and for environmental monitoring. The pyrazine scaffold can be a core element in the design of such tools. The reactivity of the bromine atom in this compound allows for the attachment of reporter groups, such as fluorophores or affinity tags.

For example, a fluorescent dye could be coupled to the pyrazine ring to create a probe that changes its emission properties upon binding to a specific analyte. The nitrogen atoms of the pyrazine ring could also be involved in binding to metal ions, forming the basis of a chemosensor. The oxetane moiety might contribute to the probe's solubility and cell permeability, enhancing its utility in biological imaging applications. While specific examples for this particular compound are not yet widely reported in public literature, its structural attributes make it a promising candidate for future development in this area.

Design of Chemosensors for Specific Analytes

The pyrazine nucleus, a six-membered aromatic ring with two nitrogen atoms, is an electron-deficient system that can serve as a core component in the design of chemosensors. nih.govmdpi.com These sensors often rely on changes in photophysical properties, such as fluorescence or color, upon binding to a specific analyte. The functional groups attached to the pyrazine ring play a critical role in tuning the electronic properties and providing specific recognition sites.

While direct research on this compound as a chemosensor is not extensively documented, its structure presents several features that suggest its potential utility in this field. The pyrazine ring itself can act as a signaling unit. The bromo and oxetanyloxy substituents can modulate the emission wavelength and quantum yield. Furthermore, the oxygen atoms within the oxetane group and the ether linkage could potentially act as hydrogen bond acceptors, creating a binding pocket for specific analytes. The bromine atom also offers a site for further chemical modification, allowing for the attachment of other receptor units to create highly selective sensors for ions or small molecules.

Utility in Catalyst Design and Ligand Development

Nitrogen-containing heterocyclic compounds are fundamental in coordination chemistry and are frequently used as ligands in the design of transition metal catalysts. researchgate.net The two nitrogen atoms of the pyrazine ring can coordinate with metal centers, making pyrazine derivatives valuable platforms for developing new catalysts. nih.gov

This compound possesses the key features of a potential ligand. The nitrogen atoms of the pyrazine ring can act as coordination sites for various transition metals. Research on other pyrazine derivatives has shown their ability to form stable complexes with metals like ruthenium(III), which can have catalytic applications. rsc.org The bromine atom on the pyrazine ring is a particularly valuable feature. It serves as a synthetic handle for further functionalization through various cross-coupling reactions, such as Suzuki or Sonogashira couplings. beilstein-journals.orgresearchgate.net This allows for the introduction of phosphine (B1218219), amine, or other coordinating groups, leading to the creation of bidentate or polydentate ligands with tailored steric and electronic properties for specific catalytic transformations. The oxetane moiety can also influence the solubility and stability of the resulting metal complexes.

Design and Synthesis of Compounds with Potential Bio-Relevance (Chemical Perspective)

The pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and clinically used drugs. nih.govmdpi.com Its derivatives have shown a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.net this compound is a versatile building block for the synthesis of novel compounds with potential therapeutic applications.

The strategic importance of this compound lies in the combination of a reactive bromine atom and a desirable oxetane substituent on the pyrazine core. The bromine atom provides a reactive site for palladium-catalyzed cross-coupling reactions, which are powerful tools for carbon-carbon and carbon-heteroatom bond formation. researchgate.net This allows for the systematic and efficient diversification of the pyrazine core by introducing a wide variety of aryl, heteroaryl, alkyl, and alkynyl groups. beilstein-journals.orgresearchgate.netnih.gov The ability to perform these modifications is crucial in medicinal chemistry for structure-activity relationship (SAR) studies. researchgate.net

The oxetan-3-yloxy group is another key feature. Oxetane rings are increasingly incorporated into drug candidates to improve physicochemical properties. They can enhance aqueous solubility, reduce lipophilicity, improve metabolic stability, and positively influence cell permeability compared to more common alkyl or aromatic substituents. This often leads to improved pharmacokinetic profiles of the final compounds.

The synthesis of potentially bioactive molecules from this compound typically involves its use as a key intermediate in multi-step synthetic sequences. The following table illustrates the types of cross-coupling reactions that can be applied to this scaffold to generate diverse libraries of compounds for biological screening.

| Reaction Type | Coupling Partner | Catalyst/Conditions (Typical) | Resulting Structure |

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acids or Esters | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Aryl/Heteroaryl-substituted pyrazines |

| Sonogashira Coupling | Terminal Alkynes | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst, Base | Alkynyl-substituted pyrazines |

| Heck Coupling | Alkenes | Pd catalyst (e.g., Pd(OAc)₂), Base | Alkenyl-substituted pyrazines |

| Buchwald-Hartwig Amination | Amines, Amides | Pd catalyst, Ligand (e.g., X-Phos), Base | Amino-substituted pyrazines |

| Stille Coupling | Organostannanes | Pd catalyst (e.g., Pd(PPh₃)₄) | Alkyl/Aryl-substituted pyrazines |

This table represents potential synthetic transformations based on established reactivity of bromopyrazines. beilstein-journals.orgresearchgate.netresearchgate.net

Through these synthetic strategies, this compound serves as a valuable starting material for creating novel chemical entities with tailored properties for drug discovery programs. nih.govmdpi.com

Conclusion and Future Research Perspectives

Summary of Research Contributions and Key Achievements

Research into 2-Bromo-6-(oxetan-3-yloxy)pyrazine has primarily centered on its potential as a versatile building block in drug discovery. The key achievements to date can be summarized as follows:

Synthesis and Availability: The compound is synthetically accessible, allowing for its use in various chemical transformations. Its availability from commercial suppliers indicates a demand within the research community, likely for screening libraries and lead optimization programs.

Potential Antimicrobial Activity: Preliminary assessments and comparative analyses with structurally similar compounds suggest that this compound may possess antimicrobial properties. It is hypothesized that its mechanism of action could involve the disruption of bacterial cell membranes.

Scaffold for Medicinal Chemistry: The pyrazine (B50134) core is a well-established pharmacophore found in numerous FDA-approved drugs, known for a wide range of biological activities including anticancer and antiviral effects. mdpi.comnih.govmdpi.com The bromine atom at the 2-position serves as a key handle for a variety of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, enabling the introduction of diverse substituents and the exploration of structure-activity relationships (SAR). The oxetane (B1205548) moiety is increasingly recognized as a valuable addition in modern drug design, often improving physicochemical properties like solubility and metabolic stability. nih.gov

Identification of Remaining Challenges and Unexplored Avenues

Despite its potential, the full scientific landscape of this compound remains largely uncharted. Several challenges and unexplored avenues need to be addressed to fully realize its therapeutic potential:

Lack of Detailed Biological Studies: There is a significant gap in the literature regarding comprehensive biological evaluations of this specific compound. Its precise molecular targets, mechanism of action, and spectrum of activity are yet to be thoroughly investigated.

Limited Publicly Available Synthesis Data: While the compound is commercially available, detailed and optimized synthetic protocols are not widely published in peer-reviewed journals. This can hinder academic research and the development of more efficient and sustainable synthetic routes.

Unexplored Reactivity: The interplay between the electron-deficient pyrazine ring, the bromine atom, and the oxetanyloxy group could lead to unique and underexplored reactivity patterns. A deeper understanding of its chemical behavior is necessary to expand its synthetic utility.

Prospective Directions for Future Research on this compound

The future of research on this compound is ripe with opportunities. The following sections outline prospective directions that could unlock the full potential of this promising molecule.

Novel Methodologies for Sustainable Synthesis

Future research should focus on developing green and sustainable methods for the synthesis of this compound. This could involve:

Catalytic Approaches: Investigating novel catalytic systems, including biocatalysis and photocatalysis, to improve yield, reduce waste, and minimize the use of hazardous reagents. d-nb.info

Flow Chemistry: The application of continuous flow technologies could offer better control over reaction parameters, leading to higher purity and safer production processes.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby improving atom economy.

Exploration of Unconventional Reactivity Pathways

A deeper dive into the chemical reactivity of this compound could reveal novel transformations and applications. Future studies could explore:

Diverse Cross-Coupling Reactions: Moving beyond standard cross-coupling reactions to explore more complex transformations, such as C-H activation and multi-component reactions, to build molecular complexity in a single step.

Photoredox Catalysis: Utilizing visible-light-mediated photoredox catalysis to access novel reactive intermediates and reaction pathways that are not achievable through traditional thermal methods.

Derivatization of the Oxetane Ring: Investigating the chemical stability and potential for selective modification of the oxetane ring to further fine-tune the compound's properties.

Advanced Applications in Emerging Chemical Fields

The unique structural features of this compound make it a candidate for application in several emerging areas of chemical research:

Q & A

Q. How can the substitution pattern of 2-Bromo-6-(oxetan-3-yloxy)pyrazine influence its reactivity in cross-coupling reactions?

- Methodological Answer : The bromine atom at the 2-position of the pyrazine ring is a reactive site for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions. The oxetan-3-yloxy group at the 6-position introduces steric and electronic effects: the oxygen atom may donate electron density, while the oxetane’s strained ring could enhance electrophilicity. To optimize coupling efficiency:

- Use Pd-based catalysts (e.g., Pd(PPh₃)₄) with ligands tailored to steric demands.

- Screen solvents (e.g., DMF, THF) to balance solubility and reaction kinetics.

- Monitor reaction progress via LC-MS to detect intermediates (e.g., boronate esters) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR to confirm substitution patterns. The deshielded proton adjacent to bromine (C2) will appear downfield (~δ 8.5–9.0 ppm). Oxetane protons resonate as distinct multiplets (~δ 4.5–5.5 ppm).

- HRMS : High-resolution mass spectrometry to verify molecular ion peaks (e.g., [M+H]⁺).

- IR : Detect C-Br stretching (~550–600 cm⁻¹) and C-O-C vibrations (~1100–1250 cm⁻¹) .

Advanced Research Questions

Q. How do the bromine and oxetane substituents modulate electronic interactions in catalytic applications?

- Methodological Answer :

- Electrochemical Analysis : Use cyclic voltammetry to assess redox activity. The bromine atom may lower the LUMO energy, enhancing electron-accepting capacity.

- DFT Calculations : Model HOMO/LUMO distributions to predict sites for electrophilic/nucleophilic attack. For example, the oxetane’s electron-donating effect at C6 could stabilize charge-transfer intermediates in electrocatalysis .

- Catalytic Testing : Compare turnover frequencies (TOF) in reactions like oxygen reduction (ORR) using rotating disk electrode (RDE) setups .

Q. What strategies can mitigate steric hindrance from the oxetane group during functionalization?

- Methodological Answer :

- Protection/Deprotection : Temporarily protect the oxetane oxygen with TBS or acetyl groups to reduce steric bulk during coupling.

- Microwave-Assisted Synthesis : Enhance reaction rates under controlled temperature/pressure to overcome kinetic barriers.

- Ligand Screening : Test bulky ligands (e.g., XPhos) to stabilize Pd intermediates in crowded environments .

Q. How does this compound interact with biological targets?

- Methodological Answer :

- Molecular Docking : Simulate binding to proteins (e.g., kinases) using PyMOL or AutoDock. The pyrazine core may form π-π stacking, while oxetane participates in hydrogen bonding.

- In Vitro Assays : Test antiproliferative activity against cancer cell lines (e.g., HEPG2) with IC₅₀ measurements. Compare with analogs lacking oxetane/bromo groups to isolate substituent effects .

Data Contradictions and Resolution

Q. Discrepancies in reported catalytic activity of pyrazine derivatives: How to reconcile?

- Methodological Answer :

- Contextual Analysis : Compare experimental conditions (e.g., pH, solvent, catalyst loading). For instance, graphite-conjugated pyrazines show 70-fold higher ORR activity than molecular analogs due to enhanced π-conjugation .

- Surface Characterization : Use XPS or TEM to verify catalyst morphology (e.g., graphitic vs. molecular dispersion).

- Control Experiments : Rule out background activity by testing ligand-free systems .

Computational and Theoretical Insights

Q. Can multiconfiguration time-dependent Hartree (MCTDH) methods model the excited-state dynamics of this compound?

- Methodological Answer :

- Model Construction : Include all vibrational modes (up to 24 modes, as in pyrazine S₁/S₂ states) to capture nonadiabatic transitions.

- Spectrum Simulation : Compare calculated UV-Vis spectra with experimental data to validate coupling between electronic states.

- Symmetry Considerations : Account for symmetry-breaking effects from bromine/oxetane substituents .

Anticipated Challenges and Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.